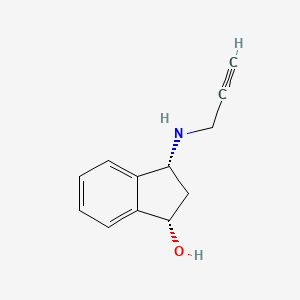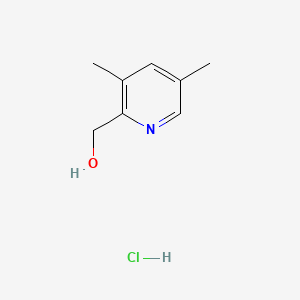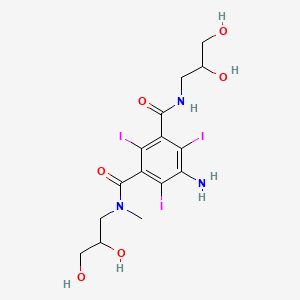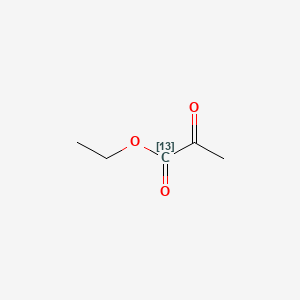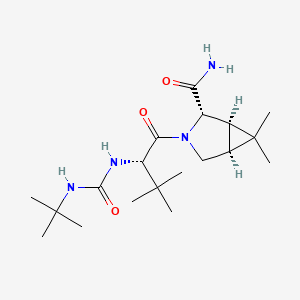
Boceprevir Metabolite M15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boceprevir Metabolite M15 is a derivative of Boceprevir, a direct-acting antiviral medication used in combination with other medications to treat chronic Hepatitis C. Boceprevir targets the non-structural 3/4A protease of the Hepatitis C virus, which is essential for viral replication. Metabolite M15 is one of the primary metabolites formed during the metabolism of Boceprevir in the human body.
Preparation Methods
The synthesis of Boceprevir Metabolite M15 involves multiple steps, starting from the parent compound, Boceprevir. The synthetic route typically includes the following steps:
Oxidation: Boceprevir undergoes oxidation, often facilitated by cytochrome P450 enzymes, particularly CYP3A4/5.
Hydrolysis: The oxidized intermediate is then subjected to hydrolysis, leading to the formation of Metabolite M15.
Industrial production methods for Boceprevir and its metabolites involve large-scale chemical synthesis, adhering to stringent reaction conditions to ensure high yield and purity. The process optimization includes controlling the reaction temperature, pH, and the use of specific catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Boceprevir Metabolite M15 undergoes various chemical reactions, including:
Oxidation: As mentioned, the primary reaction leading to the formation of Metabolite M15 is the oxidation of Boceprevir.
Reduction: Metabolite M15 can undergo reduction reactions under specific conditions, altering its chemical structure.
Substitution: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boceprevir Metabolite M15 has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and pharmacokinetics of Boceprevir in the human body.
Drug Interaction Studies: Investigating potential drug-drug interactions involving Boceprevir and its metabolites.
Toxicology Studies: Assessing the safety and toxicity profile of Boceprevir and its metabolites.
Biological Research: Exploring the biological activity and efficacy of Metabolite M15 in inhibiting the Hepatitis C virus.
Mechanism of Action
The mechanism of action of Boceprevir Metabolite M15 involves the inhibition of the non-structural 3/4A protease of the Hepatitis C virus. This protease is crucial for the viral replication process, and its inhibition prevents the virus from replicating and spreading. The molecular targets include the active site of the protease, where Metabolite M15 binds and inhibits its activity.
Comparison with Similar Compounds
Boceprevir Metabolite M15 can be compared with other similar compounds, such as:
Telaprevir: Another direct-acting antiviral targeting the non-structural 3/4A protease of the Hepatitis C virus.
Simeprevir: A similar protease inhibitor used in the treatment of Hepatitis C.
Paritaprevir: Another protease inhibitor with a similar mechanism of action.
This compound is unique due to its specific metabolic pathway and the resulting chemical structure, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKKBLZOYMWMX-ZDEQEGDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351791-45-1 |
Source


|
| Record name | (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)
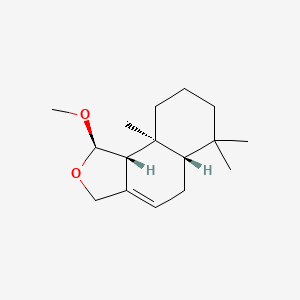
![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)

